molecular formula C10H13ClF3NO B4174383 2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride

2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride

Cat. No.: B4174383
M. Wt: 255.66 g/mol
InChI Key: BELGZTZJTPCIDM-UHFFFAOYSA-N
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Description

2-{[2-(Trifluoromethyl)benzyl]amino}ethanol hydrochloride is an organic compound with the molecular formula C10H13ClF3NO It is characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further connected to an ethanolamine structure

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-14-5-6-15;/h1-4,14-15H,5-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELGZTZJTPCIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCO)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzylamine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    2-(Trifluoromethyl)benzylamine: Shares the trifluoromethylbenzyl structure but lacks the ethanolamine component.

    2-(Trifluoromethyl)phenethylamine: Similar structure with an ethylamine chain instead of ethanolamine.

    2-(Trifluoromethyl)benzyl alcohol: Contains a hydroxyl group instead of the aminoethanol moiety.

Uniqueness: 2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride is unique due to the combination of the trifluoromethyl group and the ethanolamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the ethanolamine moiety provides additional functional versatility.

Biological Activity

2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride, also known by its CAS number 774555-36-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

The chemical formula for this compound is C10H12F3NHClC_{10}H_{12}F_3N\cdot HCl, with a molecular weight of 219.20 g/mol. The compound appears as a powder and is advised to be stored at low temperatures (4 °C) to maintain stability.

PropertyValue
Chemical FormulaC10H12F3N · HCl
Molecular Weight219.20 g/mol
AppearancePowder
Storage Temperature4 °C

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a study assessing various derivatives for their antichlamydial activity, it was found that compounds with trifluoromethyl groups exhibited significant efficacy against Chlamydia trachomatis. The mechanism involved the reduction of chlamydial inclusion numbers and alterations in their morphology within infected cells. Specifically, compounds were tested at concentrations of 50 µg/mL, demonstrating the importance of the trifluoromethyl group in enhancing biological activity compared to other derivatives lacking this substituent .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were evaluated through various assays. Preliminary results suggest that while it exhibits antimicrobial activity, it does not significantly compromise cell viability at effective concentrations. Toxicity assessments included testing on human cell lines and Drosophila melanogaster, indicating a favorable safety profile for further development as a therapeutic agent .

Case Studies and Research Findings

  • Antichlamydial Activity : A study published in PMC demonstrated that the compound effectively reduced chlamydial inclusions in HEp-2 cells, showing both efficacy and selectivity towards the pathogen. The presence of electron-withdrawing groups like trifluoromethyl was crucial for this activity, highlighting its role in drug design against chlamydial infections .
  • Comparative Efficacy : In comparative studies, the efficacy of this compound was analyzed against standard antibiotics such as spectinomycin and penicillin. It was observed that certain derivatives containing the trifluoromethyl group exhibited superior activity compared to these established treatments .
  • Toxicological Studies : Toxicological evaluations indicated low mutagenicity and acceptable metabolic stability when subjected to human liver microsomes, suggesting a promising pharmacokinetic profile for potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[2-(Trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride
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